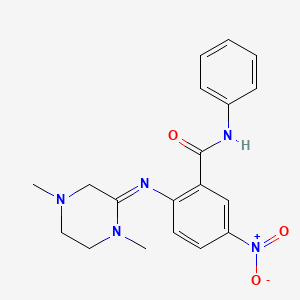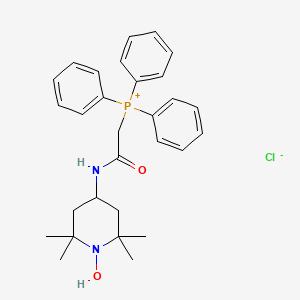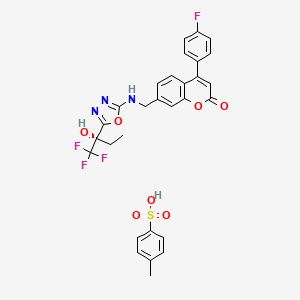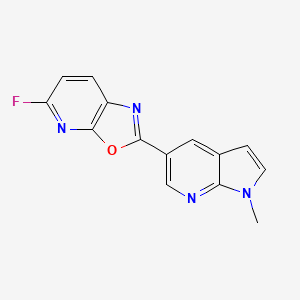
(E)-2-((1,4-二甲基哌嗪-2-亚基)氨基)-5-硝基-N-苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Venezuelan Equine Encephalitis Virus (VEEV) is a mosquito-borne alphavirus that can cause encephalomyelitis in all equine species and also in humans. ML-336 is a quinazolinone-based compound that has been shown to inhibit a VEEV-induced cytopathic effect in three strains of the virus (IC50s = 32, 20, and 41 nM for TC-83, V3526, and Trinidad donkey strains, respectively). It is reported to target the VEEV non-structural protein 2, which is necessary for transcription and replication of viral RNA.
ML336 is an inhibitor of of the Venezuelan equine encephalitis virus (VEEV) strain TC-83.
科学研究应用
Antiviral Therapy for Alphavirus Infections
ML336 has been identified as a potent inhibitor of the Venezuelan equine encephalitis virus (VEEV), an alphavirus that poses significant public health risks and bioterrorism concerns . The compound effectively reduces VEEV infection both in vitro and in vivo. Its application in antiviral therapy is particularly crucial due to the lack of controlled vaccines and antivirals against VEEV.
Drug Delivery Systems
The limited solubility and stability of ML336 have led to innovative approaches in drug delivery. Lipid-coated mesoporous silica nanoparticles (LC-MSNs) have been employed to enhance the delivery of ML336 . The MSN core allows for high drug loading, while the liposome coating ensures prolonged circulation time and biocompatibility, making it an ideal platform for ML336 delivery.
Treatment of Encephalitic Infections
ML336-loaded LC-MSNs have shown significant potential in treating encephalitic infections caused by VEEV. In vivo studies demonstrated that these nanoparticles could significantly reduce brain viral titer in infected mice, highlighting the therapeutic potential of ML336 in combating neurological complications associated with VEEV .
Nanotechnology-Based Therapeutics
The application of ML336 extends to the field of nanotechnology, where it is used in conjunction with mesoporous silica nanoparticles. This combination has been explored for its potential to improve the pharmacokinetic profile and enhance the specificity of drug targeting, particularly in the context of infectious diseases .
Bioterrorism Countermeasures
Given the classification of VEEV as a Category B Agent by the CDC and NIAID, ML336’s role in bioterrorism countermeasures is of high importance. Its effectiveness against VEEV makes it a valuable asset in the development of treatments and preventative measures against potential bioterrorism threats .
Advanced Drug Delivery Research
The role of ML336 in advanced drug delivery research is significant, as it can be incorporated into various non-conventional drug delivery systems. These include liposomes, microspheres, oro-dispersible films, 3D-printed formulations, and microneedles, showcasing the versatility of ML336 in modern pharmaceutical applications .
作用机制
Target of Action
The primary target of ML336 is the Venezuelan equine encephalitis virus (VEEV) strain TC-83 . VEEV is an alphavirus that is endemic to Central and South America and is known to cause periodic outbreaks of encephalitis in both humans and equids . Specifically, ML336 appears to target the VEEV non-structural protein 2 (nsP2), which is necessary for transcription and replication of viral RNA .
Mode of Action
ML336 inhibits viral RNA synthesis by interfering with the viral replicase complex . This complex is responsible for the replication of the viral RNA, and by inhibiting its function, ML336 effectively halts the replication of the virus. The compound is a direct-acting antiviral, suggesting a direct interaction with viral proteins .
Biochemical Pathways
The primary biochemical pathway affected by ML336 is the viral RNA synthesis pathway. By inhibiting the synthesis of all forms of VEEV RNA, ML336 prevents the virus from replicating and spreading . This inhibition is highly specific to VEEV, with no measurable activity against other viruses such as Chikungunya .
Pharmacokinetics
ML336 has a favorable in vitro pharmacokinetic profile, which includes moderate blood-brain barrier permeability . This suggests that the compound can cross the blood-brain barrier, which is crucial for treating neurological conditions like encephalitis caused by VEEV.
Result of Action
The result of ML336’s action is a potent antiviral effect in cell culture models . It inhibits a VEEV-induced cytopathic effect in three strains of the virus (TC-83, V3526, and Trinidad donkey) in the low nanomolar range without showing cytotoxicity . Furthermore, ML336 dramatically reduces viral titer .
Action Environment
The action of ML336 is influenced by the cellular and biochemical environment. For instance, the compound’s antiviral activity correlates with its ability to inhibit viral RNA synthesis . .
属性
IUPAC Name |
2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAMTBFFNOHDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













